Pannarin

Anticancer Cytotoxicity Prostate Cancer

Pannarin (CAS 55609-84-2) is a chlorinated depsidone with mechanisms not found in generic depsidones. Key differentiators: (1) Non-lytic bactericidal action on MRSA without calcein release, enabling novel antibiotic target discovery; (2) Oxygen-dependent photohemolysis, distinct from atranorin's oxygen-independent pathway; (3) Superior DU-145 prostate cancer cell inhibition and caspase-3-mediated apoptosis vs sphaerophorin. For labs studying antibiotic resistance, photobiology, or hormone-refractory apoptosis, pannarin is an essential, non-substitutable tool compound. Source high-purity material to ensure reproducible results.

Molecular Formula C18H15ClO6
Molecular Weight 362.8 g/mol
CAS No. 55609-84-2
Cat. No. B1202347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePannarin
CAS55609-84-2
Synonymspannarin
pannarine
Molecular FormulaC18H15ClO6
Molecular Weight362.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)C=O)C)OC
InChIInChI=1S/C18H15ClO6/c1-7-5-11(23-4)8(2)16-15(7)24-17-10(6-20)14(21)13(19)9(3)12(17)18(22)25-16/h5-6,21H,1-4H3
InChIKeyLVGKNESDSKGROR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pannarin (CAS 55609-84-2): Baseline Chemical and Biological Profile for Scientific Procurement


Pannarin (CAS 55609-84-2) is a chlorinated depsidone secondary metabolite isolated from various lichen species, most notably from the Psoroma and Pannaria genera [1][2]. It is chemically defined as 2-chloro-3-hydroxy-8-methoxy-1,6,9-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-4-carbaldehyde and is recognized for its roles as an apoptosis inducer, antineoplastic agent, and antimicrobial agent [1][3]. This compound is structurally characterized by a dibenzo[b,e][1,4]dioxepine core with specific substitutions, distinguishing it from other lichen-derived depsides and depsidones [1].

Why Pannarin (CAS 55609-84-2) Cannot Be Interchanged with Generic Depsidone Analogs


Generic substitution among lichen-derived depsidones is not scientifically valid due to Pannarin's unique combination of a chlorinated aromatic ring, a formyl group, and a specific substitution pattern on the dibenzo[b,e][1,4]dioxepine scaffold [1]. This specific architecture dictates its distinct mechanism of action, notably a bactericidal effect on methicillin-resistant Staphylococcus aureus (MRSA) that is independent of cytoplasmic membrane lysis [2]. Furthermore, its photohemolytic activity is oxygen-dependent, a mechanistic divergence from close structural relatives like atranorin, which shows enhanced activity in nitrogen-purged environments [3]. These structural and mechanistic differences result in quantifiably different efficacy and safety profiles, making direct interchange with other depsidones or depsides a significant risk in both research and potential therapeutic applications.

Pannarin (55609-84-2): Quantitative Evidence of Differentiation from Analogs


Superior Growth Inhibition of DU-145 Prostate Carcinoma Cells Compared to Sphaerophorin and Epiphorellic Acid-1

In a direct head-to-head study, pannarin exhibited a superior anti-proliferative effect on human prostate carcinoma DU-145 cells compared to the structurally related lichen metabolites sphaerophorin and epiphorellic acid-1 [1]. At a concentration of 25 µmol/L, pannarin induced a significant (P<0.001) increase in caspase-3 activity, a key marker of apoptosis, that was not as pronounced with the comparator compounds at the same concentration [1]. This demonstrates a quantifiable difference in apoptotic potency within this cellular model.

Anticancer Cytotoxicity Prostate Cancer

Bactericidal Activity Against MRSA with a Non-Lytic Mechanism, a Differentiation from Membrane-Active Agents

Pannarin demonstrates moderate bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with an MIC50 of 16 µg/mL and an MIC90 of 32 µg/mL [1]. Critically, its mechanism is differentiated by a lack of cytoplasmic membrane disruption, as evidenced by a calcein release assay showing no significant lysis or structural damage [1]. This contrasts with many conventional antimicrobials and other natural products whose primary mode of action involves membrane permeabilization.

Antimicrobial MRSA Mechanism of Action

Oxygen-Dependent Photohemolytic Activity Distinguishes Pannarin from the Analog Atranorin

A direct comparative study revealed a fundamental mechanistic divergence between pannarin and its structural analog atranorin. While irradiation of both compounds with 366 nm light leads to significant hemolysis in a red blood cell suspension, pannarin's hemolytic activity is enhanced in the presence of oxygen [1]. Conversely, atranorin-induced hemolysis is greater in nitrogen-purged solutions, indicating a distinct, oxygen-independent pathway [1].

Photobiology Phototoxicity Mechanism

Cytotoxic Potency in Lymphocyte Screening Superior to Colchicine Standard

In a broad cytotoxic screening of five depsides and nine depsidones against lymphocyte cell cultures, pannarin was identified as one of three compounds (alongside 1'-chloropannarin and sphaerophorin) that exhibited superior cytotoxic activity relative to the standard compound, colchicine [1]. This study provides a comparative baseline for the potency of pannarin within a larger panel of structurally related lichen metabolites.

Cytotoxicity Screening Natural Products

Moderate Antioxidant Activity in Brain Homogenate Model Compared to 1'-Chloropannarin and Propyl Gallate

In an assessment of antioxidant capacity using a rat brain homogenate auto-oxidation model, pannarin and its close analog 1'-chloropannarin were evaluated [1]. 1'-Chloropannarin provided 66% protection at 1.7 µM, a level comparable to the reference antioxidant propyl gallate (70% at 1.3 µM) [1]. While pannarin's exact protection value is not specified, its inclusion in this study alongside the highly active 1'-chloropannarin positions the pannarin scaffold as having notable antioxidant potential in this specific lipid peroxidation model.

Antioxidant Neuroprotection Lipid Peroxidation

Pannarin (CAS 55609-84-2): Recommended Research and Industrial Application Scenarios


Oncology Research: Investigating Apoptotic Pathways in Hormone-Refractory Prostate Cancer

Based on its demonstrated superiority in inhibiting DU-145 cell growth and inducing caspase-3-mediated apoptosis compared to sphaerophorin and epiphorellic acid-1 [1], pannarin is a compelling candidate for research focused on advanced prostate cancer. Researchers should prioritize this compound for studies involving the elucidation of apoptosis signaling cascades in hormone-refractory cancer models. [1]

Antimicrobial Development: Exploring Non-Lytic Bactericidal Mechanisms Against MRSA

Pannarin's unique ability to kill MRSA without causing membrane lysis, as shown by the lack of calcein release [2], positions it as a valuable tool compound for investigating novel antibiotic targets. It is particularly suited for research programs seeking to develop agents that circumvent common resistance mechanisms associated with membrane-active antimicrobials. [2]

Photobiology Studies: Elucidating Oxygen-Dependent Photosensitization Mechanisms

The oxygen-dependent photohemolytic activity of pannarin, which stands in contrast to the oxygen-independent mechanism of atranorin [3], makes it an ideal candidate for fundamental studies in photobiology. It can serve as a model compound for dissecting Type I vs. Type II photosensitization pathways in cellular systems. [3]

Natural Product Screening: Use as a Positive Control for Depsidone Cytotoxicity

Given its established cytotoxic potency that is superior to the colchicine standard in lymphocyte screens [4], pannarin can be reliably employed as a positive control or reference compound in the initial screening of new lichen-derived depsidones or other natural product libraries for anti-proliferative activity. [4]

Technical Documentation Hub

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